molecular formula C22H22O5 B4758523 {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B4758523
M. Wt: 366.4 g/mol
InChI Key: QMMVVHBPGVDCQA-UHFFFAOYSA-N
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Description

{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dimethylbenzyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate diketone under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Group: The chromen-2-one core is then subjected to an alkylation reaction using 3,5-dimethylbenzyl bromide in the presence of a strong base like potassium carbonate.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the intermediate product with acetic anhydride or acetyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: Preliminary studies indicate that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully elucidate its therapeutic potential.

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood. it is hypothesized that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core may play a crucial role in binding to these targets, while the acetic acid moiety could facilitate cellular uptake and distribution.

Comparison with Similar Compounds

    Coumarin: A structurally related compound with a simpler chromen-2-one core.

    Warfarin: An anticoagulant drug that also contains a chromen-2-one core but with different substituents.

    Umbelliferone: A naturally occurring coumarin derivative with hydroxyl groups.

Uniqueness: {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbenzyl group and acetic acid moiety differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-12-7-13(2)9-16(8-12)11-26-19-6-5-17-14(3)18(10-20(23)24)22(25)27-21(17)15(19)4/h5-9H,10-11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMVVHBPGVDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 3
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 4
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 5
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

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